![molecular formula C19H28O2 B1250990 18-Methyl-19-nortestosterone CAS No. 793-54-4](/img/structure/B1250990.png)
18-Methyl-19-nortestosterone
Vue d'ensemble
Description
13Beta-ethyl-17beta-hydroxygon-4-en-3-one is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Activité Biologique
18-Methyl-19-nortestosterone (18-MNT) is a synthetic anabolic steroid derived from the natural hormone testosterone. It is classified under the category of 19-nortestosterone derivatives, which are known for their anabolic and androgenic properties. This article explores the biological activity of 18-MNT, including its pharmacological effects, safety profile, and potential applications in medicine and sports.
The chemical structure of 18-MNT is characterized by a methyl group at the 18th carbon position and the absence of a methyl group at the 19th carbon, which differentiates it from testosterone. This modification enhances its anabolic properties while potentially reducing androgenic effects. The mechanism of action involves binding to androgen receptors, leading to increased protein synthesis and muscle growth.
Pharmacological Properties
Androgenic Activity : Research indicates that 18-MNT exhibits significant androgenic activity. In vitro studies have shown that it binds effectively to androgen receptors, promoting muscle hypertrophy and strength gains in animal models .
Anabolic Effects : The anabolic effects of 18-MNT have been observed in various studies. For instance, it has been reported to enhance muscle mass and strength in subjects receiving the compound as part of clinical trials .
Progestational Activity : Some derivatives of 19-nortestosterone, including 18-MNT, have been noted to exhibit progestational effects, which may influence reproductive functions .
Safety and Side Effects
Clinical trials assessing the safety of 18-MNT have reported a range of side effects. Common adverse events include:
- Weight Gain : Participants in studies have experienced moderate weight gain attributed to increased muscle mass.
- Mood Changes : Some subjects reported mild mood alterations, including increased irritability or mood swings.
- Libido Changes : Decreased libido was noted in a subset of participants receiving higher doses .
The compound has demonstrated a favorable safety profile compared to other anabolic steroids, with no significant hepatotoxicity observed in animal studies .
Case Studies
Several clinical trials and case studies have evaluated the biological activity of 18-MNT:
- Clinical Trial on Male Subjects :
- Forensic Analysis :
Comparative Analysis
To better understand the biological activity of 18-MNT, a comparison with other related compounds is useful:
Compound | Androgenic Activity | Anabolic Activity | Progestational Activity | Safety Profile |
---|---|---|---|---|
This compound (18-MNT) | Moderate | High | Yes | Favorable |
19-Nortestosterone (Nandrolone) | High | Very High | Yes | Moderate Risk |
Testosterone | Very High | Very High | No | Moderate Risk |
Applications De Recherche Scientifique
Pharmacological Applications
18-Methyl-19-nortestosterone is primarily recognized for its potent progestogenic activity. It has been shown to exhibit significantly higher potency than traditional progestins, making it a candidate for various therapeutic applications.
Progestin Activity
Research indicates that this compound possesses 3 to 10 times the progestogenic potency of segesterone acetate, which is already one of the most potent progestins available . This high potency is attributed to its selective affinity for the progesterone receptor while showing negligible affinity for androgen receptors, making it suitable for applications where minimizing androgenic effects is desirable.
Hormonal Replacement Therapy
Due to its strong progestogenic properties, this compound could be utilized in hormonal replacement therapies for conditions such as menopause or hormone-related disorders. Its unique profile allows it to maintain efficacy while potentially reducing side effects associated with other hormonal treatments.
Oncology Applications
Recent studies have explored the anticancer properties of derivatives of 19-nortestosterone compounds, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation.
Antiproliferative Effects
In vitro studies have demonstrated that certain derivatives of 19-nortestosterone exhibit significant inhibitory effects on cancer cell lines, including HeLa cells (cervical cancer) with IC50 values lower than those of standard chemotherapy agents like cisplatin . The mechanism involves the induction of apoptosis and disruption of cell cycle progression, suggesting potential as anticancer agents.
Compound | IC50 (μM) | Cancer Type |
---|---|---|
This compound derivative | 1.21–1.69 | HeLa (Cervical Cancer) |
Cisplatin | Reference | Various |
Endocrinological Applications
The compound's profile as a synthetic androgen has led to investigations into its use in treating hypogonadism and other endocrine disorders.
Androgen Replacement Therapy
Studies have indicated that 7α-methyl-19-nortestosterone (a related compound) can support sexual behavior and erectile function in hypogonadal men without significantly affecting prostate health . This suggests that derivatives like this compound could provide effective androgen replacement options with reduced risks for prostate-related side effects.
Case Studies and Clinical Trials
Several clinical trials have assessed the safety and efficacy of compounds related to this compound.
Clinical Trials Overview
A randomized controlled trial involving a derivative known as 11β-methyl-19-nortestosterone dodecylcarbonate reported no serious adverse events among participants while demonstrating dose-dependent pharmacokinetics and hormonal suppression . The study highlighted adverse effects such as weight gain and mood changes but confirmed overall safety in healthy males.
Study | Participants | Dosage (mg/day) | Duration | Key Findings |
---|---|---|---|---|
Clinical Trial on 11β-MNTDC | 42 healthy men | 200 or 400 | 28 days | No serious adverse events; hormonal suppression observed |
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZQDCRLYHHHP-ZOFHRBRSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237364 | |
Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793-54-4, 793-55-5 | |
Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=793-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Ethyl-17-hydroxy-gon-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Methyl-19-nortestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-methyl-19-nortestosterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17.BETA.-HYDROXY-13.BETA.-ETHYL-4-GONEN-3-ONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B802ECT5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 18-METHYL-19-NORTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AL6ML53DZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.